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Compound of Interest

Compound Name: 2-Bromo-4-phenylpyridine

Cat. No.: B1345544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-4-phenylpyridine (CAS No: 54151-74-5). Due to the limited availability of

publicly accessible, complete experimental spectra for this specific molecule, this document

focuses on predicted data derived from spectroscopic principles and analysis of structurally

similar compounds. This guide is intended to serve as a valuable resource for the

characterization and utilization of 2-Bromo-4-phenylpyridine in research and development.

Molecular Structure and Properties
2-Bromo-4-phenylpyridine is a substituted pyridine derivative with a molecular formula of

C₁₁H₈BrN and a molecular weight of 234.09 g/mol .[1] Its structure consists of a pyridine ring

brominated at the 2-position and substituted with a phenyl group at the 4-position.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Bromo-4-
phenylpyridine. These predictions are based on established spectroscopic theory and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 ~8.4 - 8.6 d ~5.0

H-3 ~7.7 - 7.9 s -

H-5 ~7.5 - 7.7 d ~5.0

Phenyl H (ortho) ~7.6 - 7.8 m -

Phenyl H (meta, para) ~7.3 - 7.5 m -

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~143 - 145

C-4 ~150 - 152

C-6 ~151 - 153

C-3 ~122 - 124

C-5 ~120 - 122

Phenyl C (ipso) ~137 - 139

Phenyl C (ortho) ~129 - 131

Phenyl C (meta) ~128 - 130

Phenyl C (para) ~127 - 129

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Neat)
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Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 C-H stretch (aromatic)

1600 - 1585 C=C stretch (aromatic ring)

1500 - 1400 C=C stretch (aromatic ring)

~1050 C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z Proposed Fragment Notes

233/235 [M]⁺

Molecular ion peak, showing

characteristic bromine isotope

pattern (¹⁹Br/⁸¹Br ≈ 1:1)

154 [M - Br]⁺ Loss of bromine atom

127 [C₁₀H₇]⁺ Phenylcyclopentadienyl cation

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are detailed, representative protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Bromo-4-phenylpyridine.

Materials & Equipment:

2-Bromo-4-phenylpyridine sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
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5 mm NMR tubes

500 MHz NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-phenylpyridine in

approximately 0.7 mL of CDCl₃ in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock and shim the spectrometer on the deuterium signal of the CDCl₃.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

Fourier transformation, phase correction, and baseline correction. Reference the spectra to

the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

IR Spectroscopy
Objective: To obtain the FT-IR spectrum of 2-Bromo-4-phenylpyridine.

Materials & Equipment:

2-Bromo-4-phenylpyridine sample (solid)

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Spatula

Procedure:
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Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 2-Bromo-4-phenylpyridine sample

onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Objective: To obtain the mass spectrum of 2-Bromo-4-phenylpyridine and determine its

fragmentation pattern.

Materials & Equipment:

2-Bromo-4-phenylpyridine sample

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI)

source

Procedure:

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount

(~1 mg) of 2-Bromo-4-phenylpyridine in a volatile organic solvent (1 mL) in a clean vial.

GC-MS Parameters:

GC Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
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Carrier Gas: Helium, with a constant flow rate.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to 2-Bromo-4-phenylpyridine. Extract the mass spectrum for this peak.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

2-Bromo-4-phenylpyridine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Bromo-4-phenylpyridine

NMR Spectroscopy
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Caption: Logical workflow for the spectroscopic analysis of 2-Bromo-4-phenylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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